5-amino-7-{3-nitrophenyl}-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile
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Overview
Description
5-amino-7-{3-nitrophenyl}-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-7-{3-nitrophenyl}-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 3-nitrobenzaldehyde with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene under basic conditions, followed by cyclization and subsequent nitration . The reaction is usually carried out in a solvent such as acetonitrile at elevated temperatures (around 80°C) with stirring for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-amino-7-{3-nitrophenyl}-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols, often under basic conditions.
Cyclization: Acidic or basic catalysts, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
5-amino-7-{3-nitrophenyl}-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-amino-7-{3-nitrophenyl}-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its multiple crystalline polymorphic forms.
Indole derivatives: Possess various biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
5-amino-7-{3-nitrophenyl}-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11N5O3 |
---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
5-amino-2-methyl-7-(3-nitrophenyl)-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile |
InChI |
InChI=1S/C14H11N5O3/c1-7-17-12-11(8-3-2-4-9(5-8)19(20)21)10(6-15)13(16)22-14(12)18-7/h2-5,11H,16H2,1H3,(H,17,18) |
InChI Key |
OZDFMKADCKJSTG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C(C(=C(O2)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC2=C(N1)C(C(=C(O2)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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